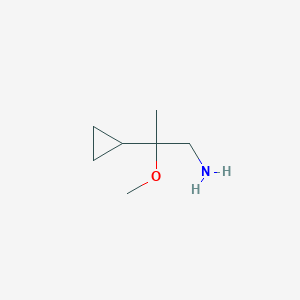
Chlorure de 5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyle
Vue d'ensemble
Description
“5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyl chloride” is a compound that has been synthesized for use in the preparation of certain anthranilamide compounds, which are of interest as insecticides .
Synthesis Analysis
The synthesis of this compound involves novel methods from pyrazole or pyrazole derivatives . The methods disclosed in the references have several advantages over conventional processes, including improved overall yield, reduced cost, reduced waste, simplified operation complexity, and fewer steps in a linear sequence .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring substituted with bromine and chloro groups .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of a mixture comprising a compound of a certain formula, which is then reacted under specific conditions .
Applications De Recherche Scientifique
Synthèse de nouveaux composés
Le composé est utilisé dans la synthèse de nouveaux composés. Il sert d'intermédiaire clé dans la préparation de diverses molécules complexes .
Production d'insecticides
Le composé est utilisé dans la production de certains composés anthranilamide qui présentent un intérêt en tant qu'insecticides, tels que le chlorantraniliprole et le cyantraniliprole .
Méthodes de synthèse améliorées
Le composé est impliqué dans de nouvelles méthodes de synthèse qui offrent de nombreux avantages par rapport aux méthodes précédentes, notamment un rendement global amélioré, un coût réduit, une réduction des déchets, une simplification de la complexité des opérations et moins d'étapes dans une séquence linéaire .
Production de dérivés
Le composé est utilisé dans la production de ses dérivés. Ces dérivés peuvent avoir diverses applications dans différents domaines de la recherche scientifique .
Recherche sur les intermédiaires réactionnels
Le composé est utilisé dans la recherche liée aux nouveaux intermédiaires réactionnels. La compréhension de ces intermédiaires peut fournir des informations précieuses sur les mécanismes réactionnels .
Développement de la synthèse convergente
Le composé joue un rôle dans le développement de méthodes de synthèse plus convergentes. Cela peut conduire à des processus de production plus efficaces et rentables .
Mécanisme D'action
It’s worth noting that the methods for synthesizing this compound have been described in patents . The compound is synthesized from pyrazole or pyrazole derivatives . Compounds prepared by these methods are useful for the preparation of certain anthranilamide compounds that are of interest as insecticides, such as chlorantraniliprole and cyantraniliprole .
Propriétés
IUPAC Name |
5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N3O/c10-7-4-6(8(12)16)15(14-7)9-5(11)2-1-3-13-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXMPWAWQLBNGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=CC(=N2)Br)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B1528820.png)



![2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B1528827.png)



![Tert-butyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1528834.png)





